molecular formula C18H17N3O4 B6424964 N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide CAS No. 2034231-56-4

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide

Cat. No. B6424964
CAS RN: 2034231-56-4
M. Wt: 339.3 g/mol
InChI Key: SILAOSRSWYFPBV-UHFFFAOYSA-N
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Description

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide (N-pyrrolopyridin-2-yl-2-ethoxybenzamide, or NP2EB) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrrolopyridine and has been studied extensively for its potential to act as a bioactive agent. NP2EB has been found to have a range of biochemical and physiological effects, as well as a variety of potential applications in laboratory experiments.

Mechanism of Action

The exact mechanism of action of NP2EB is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to have anti-inflammatory and anti-cancer properties, as well as the potential to act as a neuroprotectant.
Biochemical and Physiological Effects
NP2EB has been found to have a range of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has also been found to have anti-inflammatory and anti-cancer properties, as well as the potential to act as a neuroprotectant. Additionally, NP2EB has been found to have the potential to modulate the effects of drugs on the central nervous system, as well as the potential to protect cells from radiation damage.

Advantages and Limitations for Lab Experiments

NP2EB has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of potential applications in laboratory experiments, including studies of the effects of oxidative stress on cells, studies of the effects of inflammation and cancer, and studies of the effects of drugs on the central nervous system. However, NP2EB does have some limitations. It is relatively expensive to produce, and its exact mechanism of action is not yet fully understood.

Future Directions

The potential future directions for NP2EB are numerous. It could be used in further studies of the effects of oxidative stress on cells, as well as studies of the effects of inflammation and cancer. It could also be used in further studies of the effects of drugs on the central nervous system, as well as studies of the effects of radiation on cells. Additionally, NP2EB could be used in further studies of the potential therapeutic effects of antioxidants, anti-inflammatories, and neuroprotectants. Finally, NP2EB could be used in further studies of the potential applications of pyrrolopyridine derivatives in laboratory experiments.

Synthesis Methods

The synthesis of NP2EB involves a multistep process beginning with the reaction of 2-ethoxybenzamide with 5-chloro-2-methyl-7-nitro-3-pyridinecarboxylic acid. This reaction produces 5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-ylmethyl 2-ethoxybenzamide, which is then reacted with N-methylpyrrolidine to produce NP2EB. This synthesis method has been reported in the literature and is a reliable way to produce NP2EB.

Scientific Research Applications

NP2EB has been studied extensively for its potential to act as a bioactive agent. It has been found to have a range of biochemical and physiological effects, as well as a variety of potential applications in laboratory experiments. NP2EB has been used in studies of the effects of oxidative stress on cells, as well as studies of the effects of inflammation and cancer. It has also been used in studies of the effects of drugs on the central nervous system and in studies of the effects of radiation on cells.

properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-25-14-8-4-3-6-12(14)16(22)20-10-11-21-17(23)13-7-5-9-19-15(13)18(21)24/h3-9H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILAOSRSWYFPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-ethoxybenzamide

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